1-(5-Methylthiazol-2-yl)cyclopropanamine
Description
1-(5-Methylthiazol-2-yl)cyclopropanamine is a cyclopropane-containing amine derivative with a 5-methyl-substituted thiazole ring. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their role in pharmaceuticals and agrochemicals. The molecular formula is C₇H₉N₂S, with a molecular weight of 153.23 g/mol (calculated based on structural analysis).
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2S/c1-5-4-9-6(10-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |
InChI Key |
JCLRIZFMIJQCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in heterocyclic rings, substituents, or functional groups. Key parameters include molecular weight, structural features, and reported activities.
Table 1: Comparative Analysis of 1-(5-Methylthiazol-2-yl)cyclopropanamine and Analogs
Key Observations:
Heterocycle Influence: Thiazole vs. Benzoxazole: The thiazole ring (C₃H₃NS) in the target compound differs from benzoxazole (C₇H₅NO) by replacing oxygen with sulfur and lacking a fused benzene ring. This substitution may enhance lipophilicity and alter electronic properties, impacting binding affinity in biological systems . Thiadiazole vs. Thiazole: Thiadiazoles (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal and fungicidal activities due to their electron-deficient cores. Thiazoles, by contrast, are more common in drug design (e.g., antivirals and kinase inhibitors) .
Substituent Effects: The 5-methyl group on the thiazole ring may improve metabolic stability compared to unsubstituted analogs. Cyclopropane derivatives are often explored for their conformational rigidity in drug design .
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